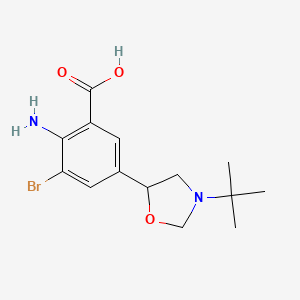![molecular formula C16H37NO7S B12902923 Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt CAS No. 67923-90-4](/img/structure/B12902923.png)
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt is a chemical compound with the molecular formula C14H31NO7S. It is an ammonium salt of a sulfate ester, which is often used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt typically involves the reaction of decyl alcohol with ethylene oxide to form 2-[2-(decyloxy)ethoxy]ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-[2-(decyloxy)ethoxy]ethoxy]ethanol. Finally, this compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonium hydroxide to yield the desired ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to solubilize hydrophobic substances in aqueous solutions.
Emulsification: It stabilizes emulsions by reducing the interfacial tension between oil and water phases.
Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregate structures.
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2-(2-ethoxyethoxy)-: Similar in structure but lacks the decyloxy group and sulfate ester.
Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-: Similar but with different alkyl chain lengths and functional groups.
Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt: Similar sulfate ester but with a different alkyl chain length and counterion.
Uniqueness
Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt is unique due to its specific alkyl chain length and the presence of the ammonium counterion, which imparts distinct solubility and surfactant properties compared to its analogs.
Propiedades
Número CAS |
67923-90-4 |
|---|---|
Fórmula molecular |
C16H37NO7S |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
azanium;2-[2-(2-decoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C16H34O7S.H3N/c1-2-3-4-5-6-7-8-9-10-20-11-12-21-13-14-22-15-16-23-24(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3 |
Clave InChI |
ANALXOGYVHELHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




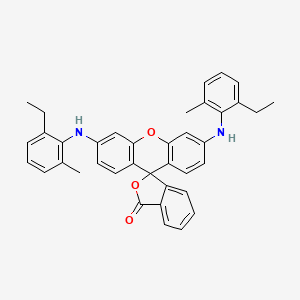
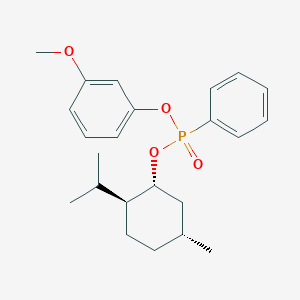
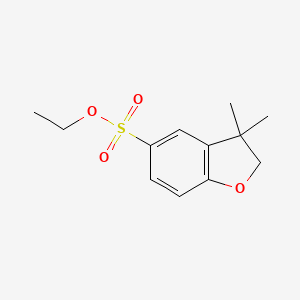

![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
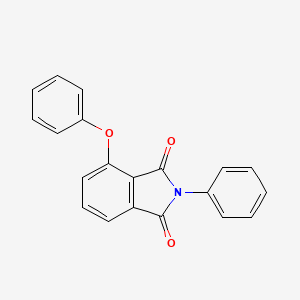
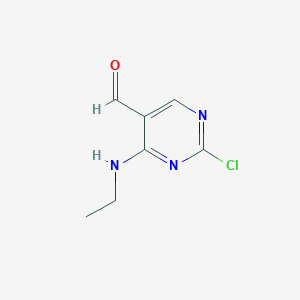
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
